molecular formula C13H23ClN4O B1424800 N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220034-09-2

N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1424800
M. Wt: 286.8 g/mol
InChI Key: KFOBGPIBQHQMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound . It is a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo [4,3-c]pyridine . This compound has been evaluated for its enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” are not provided in the search results .

Scientific Research Applications

  • Synthesis of Novel Compounds :

    • Karthikeyan, Vijayakumar, and Sarveswari (2014) synthesized a series of compounds including 4,5,6,7-tetrahydro-4,6-diphenyl-2H-pyrazolo[4,3-c]pyridine-3-ols, demonstrating a method for creating novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
    • In another study, Samala et al. (2013) developed a range of pyrazolo[4,3-c]pyridine derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting their potential in medicinal chemistry (Samala et al., 2013).
  • Biological Activities and Applications :

    • The research by Yogeeswari et al. (2013) explored a series of tetrahydropyrido-pyrazoles as inhibitors of tumor necrosis factor-alpha and cannabinoid receptor, which could be relevant in treating neuropathic pain (Yogeeswari et al., 2013).
    • Razmienė et al. (2021) synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines with potential antiproliferative activity against various cancer cell lines, demonstrating the potential for developing new therapeutic agents (Razmienė et al., 2021).

Safety And Hazards

The safety and hazards associated with “N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” are not detailed in the search results .

properties

IUPAC Name

N,N-dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O.ClH/c1-3-7-17(8-4-2)13(18)12-10-9-14-6-5-11(10)15-16-12;/h14H,3-9H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOBGPIBQHQMMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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